Carbohydrazide

Description

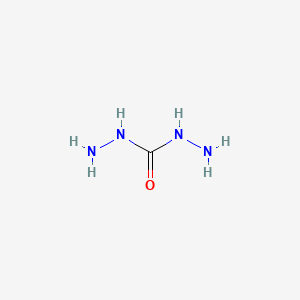

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-diaminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N4O/c2-4-1(6)5-3/h2-3H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVRDFDBXJMZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(NN)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5038757 | |

| Record name | Carbonic dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Carbonic dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbohydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12744 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

497-18-7 | |

| Record name | Carbohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8V7FYY4WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Carbohydrazide from Urea and Hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of carbohydrazide, a versatile compound with applications ranging from an oxygen scavenger in boiler systems to a precursor in the pharmaceutical and polymer industries. The primary focus of this document is the synthesis route starting from urea (B33335) and hydrazine (B178648), a method of significant industrial relevance.

Introduction

This compound, with the chemical formula OC(N₂H₃)₂, is a white, water-soluble solid that serves as a key intermediate in various chemical syntheses.[1] Its symmetrical structure, derived from the replacement of both amide groups in urea with hydrazine residues, imparts unique reactivity. Industrially, the treatment of urea with hydrazine is a primary method for its production.[1] This guide delves into the experimental protocols, quantitative data, and underlying chemical pathways of this process.

Core Synthesis Methodology: Urea and Hydrazine

The direct reaction between urea and hydrazine hydrate (B1144303) is a well-established method for producing this compound. This process, while seemingly straightforward, requires careful control of reaction conditions to achieve optimal yields and purity.

Chemical Reaction Pathway

The overall chemical reaction for the synthesis of this compound from urea and hydrazine is as follows:

OC(NH₂)₂ + 2 N₂H₄ → OC(N₂H₃)₂ + 2 NH₃[1]

The reaction proceeds via a nucleophilic substitution mechanism where the hydrazine molecules attack the electrophilic carbonyl carbon of urea, leading to the displacement of ammonia.

Caption: Overall reaction for this compound synthesis.

Experimental Protocol

The following protocol is based on a documented industrial process for the synthesis of this compound from urea and hydrazine hydrate.[2]

Materials:

-

Urea (240 g)

-

Hydrazine hydrate (600 g)

-

Ethanol (B145695) (250-300 ml)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

Combine 240 g of urea and 600 g of hydrazine hydrate in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 40 hours. Ammonia gas will evolve during the reaction.

-

After the reflux period, arrange the apparatus for distillation and distill off the excess hydrazine hydrate.

-

To the residue, add 250-300 ml of ethanol and stir or shake to precipitate the this compound as a fine solid.

-

Collect the precipitated this compound by suction filtration using a Büchner funnel.

-

Wash the product with a small amount of cold ethanol.

-

Dry the purified this compound under vacuum.

Quantitative Data

The following table summarizes the quantitative data obtained from the experimental protocol described above.

| Parameter | Value | Reference |

| Reactants | ||

| Urea | 240 g | [2] |

| Hydrazine Hydrate | 600 g | [2] |

| Reaction Conditions | ||

| Temperature | Reflux | [2] |

| Time | 40 hours | [2] |

| Product | ||

| Yield | 236 g (65.7%) | [2] |

| Melting Point | 146 - 149 °C | [2] |

Alternative Synthesis Route: Butanone Azine and Urea

A more contemporary approach involves the use of butanone azine as a precursor, which reacts with urea to form this compound. This method offers advantages in terms of process simplicity and reduced by-products.[3][4]

Experimental Workflow

The workflow for this alternative synthesis is depicted in the diagram below.

Caption: Workflow for this compound synthesis from butanone azine and urea.

Experimental Protocol

The following is a generalized protocol based on a patented industrial method.[4]

Materials:

-

Butanone azine

-

Urea solution (25-40%)

-

Molar ratio of butanone azine to urea: 2-3:1

Procedure:

-

Charge a reactor with the appropriate amounts of butanone azine and urea solution.

-

Heat the mixture to a temperature between 80°C and 130°C and maintain for 12 to 18 hours.

-

The vapor produced is passed through a rectifying column to separate butanone and ammonia, with the column bottoms returning to the reactor.

-

The reaction is monitored until the urea concentration in the reaction solution drops below 2 g/L.

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The this compound product is isolated via centrifugation, followed by washing and drying.

Quantitative Data

The following table summarizes the key quantitative parameters for the butanone azine and urea synthesis route.

| Parameter | Value | Reference |

| Reactants | ||

| Butanone Azine:Urea Molar Ratio | 2-3:1 | [4] |

| Urea Solution Concentration | 25-40% | [4] |

| Reaction Conditions | ||

| Temperature | 80 - 130 °C | [4] |

| Time | 12 - 18 hours | [4] |

| Product | ||

| Yield | High (specific yield depends on exact conditions) | [3] |

| Melting Point | 152 - 154 °C | [3] |

Purification and Characterization

For many applications, particularly in the pharmaceutical industry, high purity of this compound is essential. The crude product obtained from the synthesis can be purified by recrystallization.

A common method for purification involves dissolving the crude this compound in hot water, filtering to remove any insoluble impurities, and then precipitating the purified product by adding a non-solvent such as ethanol.

The purity of the final product can be assessed by its melting point, which for pure this compound is typically reported in the range of 152-154°C. Further characterization can be performed using techniques such as infrared (IR) spectroscopy and elemental analysis (CHN analysis).

Safety Considerations

Both urea and this compound are relatively stable compounds. However, hydrazine and its hydrate are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The synthesis reaction should be conducted with care, especially the distillation of excess hydrazine hydrate. Ammonia gas is evolved during the reaction, which is also a respiratory irritant.

Conclusion

The synthesis of this compound from urea and hydrazine is a robust and industrially viable process. This guide has provided detailed experimental protocols, quantitative data, and a depiction of the chemical pathways and workflows involved. For researchers and professionals in drug development and other chemical industries, a thorough understanding of these synthesis methods is crucial for the efficient and safe production of this important chemical intermediate. The choice between the direct urea-hydrazine method and the butanone azine variant will depend on factors such as desired purity, scale of production, and available equipment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. DE2112398A1 - this compound prepn - from hydrazine(hydrate) and urea or semicarbazide (salt) - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN106674059A - Synthesis method of this compound - Google Patents [patents.google.com]

The Genesis of a Versatile Molecule: A Technical Guide to the History and Discovery of Carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbohydrazide (CH₆N₄O), a white, water-soluble solid, has carved a significant niche in both industrial and research settings since its discovery. Initially explored as a derivative of hydrazine (B178648), its unique chemical properties have led to a diverse range of applications, from an effective oxygen scavenger in high-pressure boilers to a versatile building block in the synthesis of pharmaceuticals and agrochemicals. This in-depth technical guide delves into the historical milestones of this compound's discovery, details the evolution of its synthesis, presents its key physicochemical properties in a structured format, and provides comprehensive experimental protocols for its preparation. Furthermore, this guide explores its burgeoning role in drug development, particularly as a linker in conjugate chemistry.

A Historical Perspective: The Pioneering Work of Theodor Curtius

The journey of this compound begins in the late 19th century with the pioneering work of German chemist Theodor Curtius . Known for his extensive research on hydrazine and its derivatives, Curtius was the first to synthesize and characterize this compound. In his 1894 publication in the Journal für praktische Chemie, he detailed the synthesis of this novel compound.[1][2][3] Curtius's initial method involved the hydrazinolysis of diethyl carbonate , a reaction that laid the foundation for future synthetic explorations.[1] His work not only introduced a new chemical entity but also opened the door to the investigation of a new class of compounds with unique reactive properties.

Synthesis of this compound: From Laboratory Curiosity to Industrial Staple

The synthesis of this compound has evolved significantly since its initial discovery, with several methods being developed for both laboratory and industrial-scale production. The choice of synthetic route often depends on factors such as desired purity, scale, and available starting materials.

Curtius's Original Method: Hydrazinolysis of Carbonate Esters

The classical synthesis, as first reported by Curtius, involves the reaction of a dialkyl carbonate with hydrazine. This nucleophilic substitution reaction proceeds via an intermediate carbazate, which then reacts with another molecule of hydrazine to yield this compound.[4][5]

Industrial Production: The Reaction of Urea (B33335) and Hydrazine

The most common industrial method for producing this compound involves the reaction of urea with hydrazine hydrate (B1144303).[6][7] This method is economically viable due to the low cost of the starting materials. The reaction proceeds with the elimination of ammonia.

Alternative Synthetic Routes

Other methods for synthesizing this compound have also been developed, each with its own advantages and disadvantages:

-

From Phosgene and Hydrazine: This method, while effective, is less favored due to the high toxicity of phosgene. The reaction cogenerates hydrazinium (B103819) chloride.[6][8]

-

From Carbazic Acid: Carbazic acid can also serve as a precursor for this compound synthesis.[6][8]

Below is a diagram illustrating the primary synthetic pathways to this compound.

Caption: Key synthetic pathways to this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in various fields.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | CH₆N₄O | [8] |

| Molar Mass | 90.09 g/mol | [8] |

| Appearance | White crystalline solid | [9][10] |

| Melting Point | 153-154 °C (decomposes) | [8][9][10] |

| Density | 1.341 g/cm³ | [8] |

Solubility Data

This compound exhibits high solubility in polar solvents and is largely insoluble in non-polar organic solvents.[6][9]

| Solvent | Solubility | Reference(s) |

| Water | Very soluble | [8][9] |

| Ethanol (B145695) | Soluble | [8] |

| N,N-Dimethylformamide | Soluble | [11] |

| Acetic Acid | Soluble | [11] |

| Chloroform | Insoluble | [11] |

| Ether | Insoluble | [6] |

| Benzene | Insoluble | [6] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Technique | Key Features | Reference(s) |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretching band around 1640 cm⁻¹, N-H bending vibration around 1539 cm⁻¹, and N-H stretching vibrations around 3300-3360 cm⁻¹. | [12][13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In DMSO-d₆, proton (¹H) NMR shows signals for the NH and NH₂ protons. Carbon (¹³C) NMR shows a characteristic signal for the carbonyl carbon. | [14][15] |

| Mass Spectrometry (MS) | The mass spectrum provides information on the molecular weight and fragmentation pattern. | [14] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound based on established procedures.

Synthesis from Urea and Hydrazine Hydrate

This protocol is adapted from a patented industrial method.[7]

Materials:

-

Urea (240 g)

-

Hydrazine hydrate (600 g)

-

Ethanol (250-300 mL)

Procedure:

-

Combine urea (240 g) and hydrazine hydrate (600 g) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture under reflux for 40 hours. Ammonia gas will evolve during the reaction.

-

After the reflux period, distill off the excess hydrazine hydrate.

-

To the residue, add 250-300 mL of ethanol and agitate the mixture to precipitate the this compound.

-

Collect the precipitated this compound by suction filtration.

-

Wash the product with ethanol and dry under vacuum.

Synthesis from Diethyl Carbonate and Hydrazine Hydrate

This two-stage protocol is based on a method designed to improve yield and purity.[4][5]

Stage 1: Formation of Ethyl Carbazate

-

In a reaction vessel, react hydrazine hydrate with diethyl carbonate at a temperature below 80°C.

-

After the initial reaction, remove the ethanol co-product by distillation.

Stage 2: Formation of this compound

-

To the resulting ethyl carbazate, add additional hydrazine hydrate.

-

Heat the mixture to facilitate the second reaction, forming this compound.

-

Cool the reaction mixture to crystallize the this compound.

-

Collect the crystals by filtration, wash with a suitable solvent like methanol, and dry under vacuum.

Applications in Drug Development

While widely known for its industrial applications, this compound's unique structure makes it a valuable tool for drug development professionals.[16][17][18]

A Versatile Chemical Intermediate

The two reactive hydrazine moieties of this compound allow it to serve as a versatile precursor in the synthesis of a wide array of heterocyclic compounds, many of which form the core of various drug molecules.[16][17] It is instrumental in creating compounds with potential anticancer, antibacterial, anti-inflammatory, and antiviral properties.[17][18]

This compound as a Linker in Drug Conjugates

In the field of targeted drug delivery, the design of the linker molecule connecting a therapeutic agent to a targeting moiety is crucial.[19][20] Hydrazide-based linkers, and by extension this compound, can be employed to form hydrazone bonds with aldehyde or ketone functionalities on either the drug or the carrier molecule.[21][22] This hydrazone linkage is typically stable at physiological pH but can be designed to be cleavable in the acidic environment of tumor tissues or within cellular lysosomes, allowing for the targeted release of the drug.[19]

The diagram below illustrates the conceptual workflow of using a this compound-derived linker in a polymer-drug conjugate.

Caption: Role of a this compound-derived linker in drug delivery.

Conclusion

From its discovery by Theodor Curtius to its current status as a multifaceted chemical, this compound has demonstrated enduring utility. Its straightforward synthesis, coupled with its unique reactivity, has solidified its importance in various industrial processes. For researchers and professionals in drug development, this compound offers a valuable scaffold for the synthesis of novel therapeutic agents and a promising component in the design of sophisticated drug delivery systems. As the quest for more effective and targeted therapies continues, the applications of this historical molecule are poised to expand even further.

References

- 1. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 2. Journal für praktische Chemie - Wikipedia [en.wikipedia.org]

- 3. Theodor Curtius [chemie.de]

- 4. EP0103400B1 - Process for making this compound - Google Patents [patents.google.com]

- 5. US4496761A - Process for making this compound - Google Patents [patents.google.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. DE2112398A1 - this compound prepn - from hydrazine(hydrate) and urea or semicarbazide (salt) - Google Patents [patents.google.com]

- 8. This compound - Ataman Kimya [atamanchemicals.com]

- 9. atamankimya.com [atamankimya.com]

- 10. This compound | Vizag Chemicals [vizagchemical.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]

- 13. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. msuir.usm.md [msuir.usm.md]

- 16. nbinno.com [nbinno.com]

- 17. A Review on Synthesis of this compound Derivatives [ajgreenchem.com]

- 18. This compound: Biological Properties and Applications in Different Fields_Chemicalbook [chemicalbook.com]

- 19. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biosynth.com [biosynth.com]

- 21. EP1374908A2 - Polymer-drug conjugates comprising hydrazide linkers - Google Patents [patents.google.com]

- 22. Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carbohydrazide (CAS 497-18-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrazide, with the CAS registry number 497-18-7, is a white crystalline solid of significant interest across various scientific and industrial domains. It is a derivative of hydrazine (B178648) and is recognized for its strong reducing properties. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectral data, and key applications, with a focus on its role as an oxygen scavenger and an intermediate in organic synthesis. Detailed experimental protocols and visual representations of its chemical behavior are included to support research and development activities.

Physicochemical Properties

This compound is a water-soluble solid that exhibits distinct physical and chemical properties. It is largely insoluble in organic solvents such as alcohol, ether, and benzene.[1][2] Upon heating, it decomposes at its melting point.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 497-18-7 | [3] |

| Molecular Formula | CH₆N₄O | [3] |

| Molecular Weight | 90.09 g/mol | [2] |

| Appearance | White crystalline powder or pellets | [3] |

| Melting Point | 153-154 °C (decomposes) | [2][4] |

| Density | 1.341 g/cm³ | [2] |

| Solubility in Water | Very soluble | [2][4] |

| Solubility in Organic Solvents | Insoluble in alcohol, ether, benzene | [1][2] |

| pKa (Predicted) | 11.81 ± 0.20 | [5] |

| Vapor Pressure | 14.4 mm Hg at 25°C | [1] |

Spectral Data

The structural characteristics of this compound have been elucidated through various spectroscopic techniques.

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks / Characteristics | References |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretching vibration: ~1639.4 cm⁻¹; N-H bending vibration: ~1539 cm⁻¹; N-H stretching vibrations: ~3357.8 cm⁻¹ and ~3303.8 cm⁻¹ | [6] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 90. Key fragments observed at m/z 32, 28, 44, and 29. | [7] |

| ¹H NMR (DMSO-d₆) | Signals for NH and NH₂ protons are expected. Specific chemical shift data in DMSO-d6 is not readily available in the reviewed literature. | |

| ¹³C NMR (DMSO-d₆) | A signal for the carbonyl carbon is expected. Specific chemical shift data in DMSO-d6 is not readily available in the reviewed literature. |

Safety and Handling

This compound is considered a hazardous substance and requires careful handling. It is harmful if swallowed and can cause skin and eye irritation.[8] Heating this compound may lead to an explosion.[2] It is incompatible with strong acids and strong oxidizing agents.[5] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[4]

Table 3: Safety Information for this compound

| Hazard Statement | Precautionary Statement | References |

| Harmful if swallowed | Do not eat, drink or smoke when using this product. | [8] |

| Causes skin irritation | Wear protective gloves. | [8] |

| Causes serious eye irritation | Wear eye protection/face protection. | [8] |

| May cause an allergic skin reaction | Contaminated work clothing should not be allowed out of the workplace. | [8] |

| Toxic to aquatic life with long lasting effects | Avoid release to the environment. | [8] |

Core Applications and Reaction Mechanisms

This compound's versatile chemical nature lends itself to a variety of applications, most notably as an oxygen scavenger in boiler water treatment and as a precursor in organic synthesis.

Oxygen Scavenging and Metal Passivation

This compound is a highly effective oxygen scavenger used to control corrosion in boiler systems.[9] It is considered a safer alternative to hydrazine.[4] It reacts with dissolved oxygen to form harmless, volatile products, thus not contributing to the total dissolved solids in the boiler water.[9]

The primary reaction with oxygen is:

(NH₂NH)₂CO + 2O₂ → 2N₂ + 3H₂O + CO₂[10]

At temperatures above 180°C, this compound can decompose to form hydrazine, which also acts as an oxygen scavenger.[11]

(NH₂NH)₂CO + H₂O → 2N₂H₄ + CO₂

Furthermore, this compound promotes the formation of a passive, protective magnetite (Fe₃O₄) layer on metal surfaces, further inhibiting corrosion.[4] It can also reduce metal oxides, such as converting ferric oxide (Fe₂O₃) to ferrous oxide (FeO) and cupric oxide (CuO) to cuprous oxide (Cu₂O).[4][9]

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly for the preparation of various heterocyclic compounds. Its two hydrazine moieties allow it to readily undergo condensation reactions with aldehydes and ketones to form carbohydrazones. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, herbicides, and plant growth regulators.[12][13][14]

Experimental Protocols

Synthesis of this compound from Urea (B33335) and Hydrazine Hydrate (B1144303)

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Urea

-

Hydrazine hydrate (80% or higher)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

Combine urea and an excess of hydrazine hydrate in a round-bottom flask equipped with a reflux condenser and a stirrer. A typical molar ratio is 1:2.5 (urea:hydrazine hydrate).[15]

-

Heat the mixture to reflux and maintain for several hours (e.g., 6-40 hours, depending on the scale and specific procedure).[15] Ammonia gas will be evolved during the reaction.

-

After the reaction is complete, allow the mixture to cool.

-

Distill off the excess hydrazine hydrate under reduced pressure.

-

To the cooled residue, add ethanol to precipitate the this compound.[15]

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold ethanol to remove any remaining impurities.

-

Dry the purified this compound under vacuum.

Industrial Protocol for Boiler Water Treatment

The following provides a general guideline for the application of this compound as an oxygen scavenger in industrial boiler systems.

Materials:

-

This compound (solid or aqueous solution)

-

Dosing pump

-

Feedwater line access point

Procedure:

-

Dosage Calculation: The amount of this compound required depends on the level of dissolved oxygen in the feedwater. A common starting point is to use at least 0.5 moles of this compound for every mole of dissolved oxygen.[4] For a commercial 6.5% this compound solution, a typical dosage is 23.0 ppm of the product per ppm of oxygen, plus a desired residual of 0.8 to 1.2 ppm of the product.[16]

-

Point of Injection: this compound should be fed continuously to the boiler feedwater.[16] The preferred point of injection is after the deaerator, to scavenge any remaining dissolved oxygen.[3]

-

Solution Preparation (if using solid): If using solid this compound, it should be dissolved in high-purity water to create a stock solution before being introduced into the feedwater line via a dosing pump. It is advised to feed the product neat as dilution can reduce its oxygen-scavenging capabilities.[16]

-

System Monitoring: The concentration of residual this compound in the boiler water should be monitored regularly to ensure effective corrosion control. The pH of the boiler water should also be maintained within the recommended range.

Thermal Decomposition

This compound undergoes thermal decomposition at elevated temperatures. Above 200°C, it decomposes into ammonia, nitrogen, and hydrogen.[1]

(NH₂NH)₂CO → 2NH₃ + N₂ + H₂ + CO

Conclusion

This compound (CAS 497-18-7) is a compound with significant utility in industrial water treatment and as a versatile intermediate in organic synthesis. Its effectiveness as an oxygen scavenger and metal passivator makes it a valuable tool for corrosion control in boiler systems, offering a safer alternative to traditional hydrazine. Its reactivity also allows for the synthesis of a wide array of organic molecules with potential applications in pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties, spectral characteristics, and safe handling procedures is essential for its effective and responsible use in research and industrial settings.

References

- 1. This compound | Vizag Chemicals [vizagchemical.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. atamankimya.com [atamankimya.com]

- 5. chemicaljournal.org [chemicaljournal.org]

- 6. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]

- 7. This compound | CH6N4O | CID 73948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. redox.com [redox.com]

- 9. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 10. nbinno.com [nbinno.com]

- 11. marinecare.nl [marinecare.nl]

- 12. jyoungpharm.org [jyoungpharm.org]

- 13. ajgreenchem.com [ajgreenchem.com]

- 14. A Review on Synthesis of this compound Derivatives [ajgreenchem.com]

- 15. DE2112398A1 - this compound prepn - from hydrazine(hydrate) and urea or semicarbazide (salt) - Google Patents [patents.google.com]

- 16. Boiler Water Oxygen Scavenger (Hydrazine Replacement) [accepta.com]

A Technical Guide to the Solubility of Carbohydrazide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of carbohydrazide in various organic solvents. Due to its significant role as a versatile intermediate in pharmaceuticals, agrochemicals, and other industrial applications, a thorough understanding of its solubility is crucial for process development, formulation, and chemical synthesis.

Core Concepts in this compound Solubility

This compound (CH₆N₄O), a white crystalline solid, is well-known for its high solubility in water. However, its behavior in organic solvents is more nuanced and is a critical consideration for its application in organic synthesis and formulation. Generally, this compound is considered to have low solubility in most non-polar organic solvents. Its solubility tends to increase in polar aprotic and protic organic solvents, although comprehensive quantitative data remains sparse in readily accessible literature.

A key study on this topic, "Solubility, enthalpies of dissolution and thermokinetics of the dissolution reaction in solvent of this compound," investigated its solubility in several organic solvents at 298.15 K.[1][2][3][4] While the full quantitative results of this study are not widely available, it highlights the importance of empirical determination of solubility for specific applications.

Qualitative Solubility Profile

Multiple sources indicate a general solubility trend for this compound:

-

Soluble to Slightly Soluble: Some sources suggest solubility in alcohols like ethanol, which can be contradictory to other reports.[5][6][7] It is also reported to be slightly soluble in DMSO.

-

Largely Insoluble/Insoluble: A majority of sources state that this compound is largely insoluble or insoluble in a range of common organic solvents, including ethanol, ether, and benzene.[5][8]

This conflicting information underscores the necessity for precise, quantitative data for any specific solvent system being considered for research or industrial processes.

Quantitative Solubility Data

Despite extensive searches, specific quantitative solubility data for this compound in a broad range of organic solvents remains elusive in publicly available literature. The pivotal study by Yang et al. in the Chinese Journal of Energetic Materials (2007) reportedly contains quantitative data for N,N-dimethylformamide (DMF), absolute ethanol, acetic acid, and chloroform (B151607) at 298.15 K. However, the full text of this article is not accessible through standard databases, preventing the inclusion of this specific data in this guide.

For researchers and drug development professionals, this highlights a critical knowledge gap. The following table has been structured to be populated as new, validated quantitative data becomes available.

| Organic Solvent | Chemical Formula | Temperature (K) | Solubility ( g/100g of solvent) | Reference |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 298.15 | Data Not Available | Yang et al., 2007 |

| Ethanol (absolute) | C₂H₅OH | 298.15 | Data Not Available | Yang et al., 2007 |

| Acetic Acid | CH₃COOH | 298.15 | Data Not Available | Yang et al., 2007 |

| Chloroform | CHCl₃ | 298.15 | Data Not Available | Yang et al., 2007 |

Experimental Protocols for Solubility Determination

To address the lack of readily available data, researchers can determine the solubility of this compound in specific organic solvents using established experimental methods. The following are detailed protocols for two common and reliable methods.

Gravimetric Method (Shake-Flask Method)

This is a traditional and highly accurate method for determining equilibrium solubility.[9][10][11][12][13]

Principle: A saturated solution of the solute (this compound) is prepared in the solvent of interest at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

-

Analytical balance

-

Constant temperature water bath or incubator

-

Flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a flask containing the organic solvent of interest.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed in the constant temperature bath for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the bath temperature.

-

Immediately filter the solution using a syringe filter compatible with the organic solvent to remove any undissolved microcrystals.

-

-

Gravimetric Determination:

-

Transfer a precisely measured volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the this compound.

-

Once the solvent is evaporated, place the evaporating dish in an oven at a temperature below the decomposition point of this compound (melting point is ~153-154°C) to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty evaporating dish from the final constant mass.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent.

-

UV/Vis Spectrophotometric Method

This method is suitable when this compound exhibits a characteristic UV/Vis absorbance in the chosen solvent and is particularly useful for determining the solubility of sparingly soluble compounds.[14][15][16][17][18]

Principle: A calibration curve of absorbance versus concentration is first established for this compound in the specific solvent. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Apparatus:

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature bath

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the organic solvent of interest.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a sample of the supernatant and filter it as described previously.

-

Dilute the saturated filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a given organic solvent.

Caption: A logical workflow for the experimental determination of this compound solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. atamankimya.com [atamankimya.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. pharmajournal.net [pharmajournal.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. ingentaconnect.com [ingentaconnect.com]

- 17. rootspress.org [rootspress.org]

- 18. improvedpharma.com [improvedpharma.com]

An In-depth Technical Guide to the Thermal Decomposition Products of Carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbohydrazide (CHZ), a chemical compound with the formula OC(N₂H₃)₂, is a white, water-soluble solid that finds significant application as an oxygen scavenger in water treatment for boilers, a precursor in the synthesis of various organic compounds, and a component in energetic materials.[1][2] Understanding its thermal decomposition behavior is paramount for its safe handling, optimization of its applications, and for the development of novel derivatives. This technical guide provides a comprehensive overview of the thermal decomposition products of this compound, detailing the reaction pathways under different conditions. It summarizes key quantitative data from thermal analysis studies and outlines the experimental protocols used for their determination.

Introduction

This compound is a derivative of hydrazine (B178648) and is considered a safer alternative due to its lower toxicity.[1] It typically decomposes upon melting, which occurs in the range of 153-154°C.[2] The decomposition process is complex and highly dependent on factors such as temperature, heating rate, and the presence of an oxidizing or inert atmosphere. This guide will delve into the products formed under various thermal decomposition scenarios.

Thermal Decomposition Pathways and Products

The thermal decomposition of this compound proceeds through several distinct pathways, primarily dictated by the temperature and the surrounding atmosphere.

Decomposition in an Inert Atmosphere

In an inert atmosphere, such as nitrogen or argon, the thermal decomposition of this compound can be characterized by two main stages:

-

Hydrolysis (around 150°C): In the presence of water, this compound can hydrolyze to produce hydrazine and carbon dioxide.[1] This reaction is significant in aqueous applications like boiler water treatment.

(N₂H₃)₂CO + H₂O → 2N₂H₄ + CO₂

-

High-Temperature Decomposition (>200°C): At temperatures exceeding 200°C, this compound undergoes a more complete decomposition, yielding ammonia (B1221849) (NH₃), nitrogen gas (N₂), and hydrogen gas (H₂).[3]

(N₂H₃)₂CO → 2NH₃ + N₂ + H₂ + CO

Decomposition in an Oxidizing Atmosphere

In the presence of oxygen, as is relevant to its primary application as an oxygen scavenger, this compound undergoes an oxidation reaction. This process is crucial for preventing corrosion in boiler systems.

-

Reaction with Oxygen: this compound reacts with dissolved oxygen to produce water, nitrogen, and carbon dioxide.[1]

(N₂H₃)₂CO + 2O₂ → 2N₂ + 3H₂O + CO₂

Quantitative Data from Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess the thermal decomposition of this compound. The following table summarizes typical findings from such analyses. Note: The following data is a representative summary based on available literature. Specific values can vary depending on the experimental conditions.

| Parameter | Value | Conditions | Reference |

| Melting Point | 153-154 °C | Standard | [2] |

| Onset of Decomposition (in N₂) | ~160 °C | Inert Atmosphere | General Observation |

| Major Mass Loss Stage (in N₂) | 160-250 °C | Inert Atmosphere | General Observation |

| Residual Mass at 500°C (in N₂) | < 5% | Inert Atmosphere | General Observation |

| Onset of Oxidation (in Air) | ~150 °C | Oxidizing Atmosphere | General Observation |

Experimental Protocols

Detailed experimental protocols are critical for reproducible thermal analysis. Below are generalized methodologies for key experiments.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the mass loss of this compound as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina, platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or air at a constant flow rate (e.g., 50-100 mL/min).

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: From ambient temperature to a final temperature of at least 500 °C to ensure complete decomposition.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal transitions of this compound.

-

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate, commonly 10 °C/min.

-

Temperature Range: From ambient temperature to a temperature above the final decomposition point.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (endothermic peak) and the enthalpy of fusion, as well as any exothermic or endothermic events associated with decomposition and their corresponding enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile products of thermal decomposition.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., CDS Analytical Pyroprobe, Agilent GC-MS system).

-

Sample Preparation: A microgram- to milligram-sized sample of this compound is placed in a pyrolysis tube.

-

Experimental Conditions:

-

Pyrolysis Temperature: The sample is rapidly heated to a specific decomposition temperature (e.g., 300 °C, 600 °C) in an inert atmosphere (helium).

-

GC Separation: The volatile decomposition products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual compounds by comparison with spectral libraries.

-

Visualized Decomposition Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key decomposition pathways and a typical experimental workflow for thermal analysis.

Caption: Thermal decomposition pathways of this compound under different conditions.

Caption: A typical experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a multifaceted process that yields different products based on the prevailing conditions. In inert atmospheres, it primarily decomposes into hydrazine, carbon dioxide, ammonia, nitrogen, and hydrogen at increasing temperatures. In the presence of oxygen, it effectively scavenges oxygen to form harmless products like water, nitrogen, and carbon dioxide. A thorough understanding of these decomposition pathways, supported by quantitative thermal analysis and detailed experimental protocols, is essential for the safe and effective application of this compound in various industrial and scientific fields. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this versatile compound.

References

An In-depth Technical Guide to the Material Safety Data Sheet for Carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of the critical safety and handling information found in a Material Safety Data Sheet (MSDS) for carbohydrazide. By presenting quantitative data in accessible tables, detailing experimental methodologies, and visualizing key safety workflows, this document aims to equip laboratory and drug development professionals with the knowledge to handle this compound safely and effectively.

Chemical and Physical Properties

This compound is a white crystalline solid that is soluble in water.[1][2] It is primarily used as an oxygen scavenger in boiler systems to prevent corrosion.[2][3] The following table summarizes its key chemical and physical properties.

| Property | Value | References |

| Molecular Formula | CH6N4O | [3][4] |

| Molecular Weight | 90.09 g/mol | [3][4] |

| Appearance | White crystalline powder or pellets | [4] |

| Melting Point | 153-154 °C (decomposes) | [1][3] |

| Solubility | Soluble in water | [1][3] |

| Density | 1.341 g/cm³ | [3] |

Toxicological Data

Understanding the toxicological profile of a substance is paramount for risk assessment. The following tables summarize the acute toxicity data for this compound.

Acute Oral Toxicity

| Test Animal | LD50 (Lethal Dose, 50%) | References |

| Rat (female) | 311 mg/kg | [5] |

Acute Dermal Toxicity

| Test Animal | LD50 (Lethal Dose, 50%) | References |

| Rat | > 2000 mg/kg | [6] |

Aquatic Toxicity

| Organism | Test Type | Value | References |

| Lepomis macrochirus (Bluegill) | LC50 (96h) | 190.0 mg/L | [5] |

| Daphnia magna (Water flea) | LC50 (48h) | 96 mg/L | [5] |

| Desmodesmus subspicatus (Green algae) | EC50 (72h) | 9.5 mg/L | [5] |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following diagram illustrates its hazard classification.

Caption: GHS Hazard Classification for this compound.

First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid is crucial. The following workflow outlines the recommended procedures for different routes of exposure.

Caption: First-Aid Procedures for this compound Exposure.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is dependent on the potential for exposure. This diagram illustrates the decision-making process for PPE selection when handling this compound.

Caption: PPE Selection Workflow for Handling this compound.

Experimental Protocols

The toxicological data presented in the MSDS are derived from standardized experimental protocols. Below are summaries of the methodologies for key toxicological studies.

OECD Guideline 401: Acute Oral Toxicity

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.[7]

-

Test Animals: Healthy, young adult rodents (typically rats), all of the same sex, are used.[7] At least five animals are used per dose level.[7]

-

Procedure:

-

Animals are fasted overnight prior to administration of the test substance.[7]

-

The this compound is administered in a single dose by gavage.[7]

-

Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[7]

-

A necropsy is performed on all animals at the end of the study to identify any gross pathological changes.[7]

-

-

Data Analysis: The LD50 is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to determine the potential of a substance to cause irritation or corrosion when applied to the skin.[8]

-

Test Animals: Albino rabbits are the preferred species for this test.[8]

-

Procedure:

-

A small area of the animal's skin is clipped free of fur.[8]

-

A single dose of 0.5 g of solid this compound is applied to the skin and covered with a gauze patch.[8]

-

The patch is removed after a 4-hour exposure period.[8]

-

The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and observations may continue for up to 14 days.[8]

-

-

Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the nature, severity, and reversibility of the observed lesions.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound,Carbohidrazida - IRO Water Treatment [irowater.com]

- 5. gas-sensing.com [gas-sensing.com]

- 6. fishersci.com [fishersci.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

A Comprehensive Technical Guide to Carbohydrazide and Its Chemical Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth exploration of carbohydrazide, a versatile chemical compound with significant applications across various industries, including pharmaceuticals. This guide covers its nomenclature, chemical and physical properties, synthesis protocols, and key applications, with a focus on providing detailed, actionable information for professionals in scientific research and drug development.

Nomenclature and Chemical Identification

This compound is known by a variety of synonyms and chemical identifiers, which are crucial for researchers to recognize when conducting literature reviews and chemical sourcing. The compound's formal IUPAC name is 1,3-Diaminourea .[1][2] A comprehensive list of its alternative names and identifiers is provided below.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | 1,3-Diaminourea[1][2] |

| Common Synonyms | Carbodihydrazide, Carbonic dihydrazide, Carbonohydrazide, Carbazide, Carbohydrazine[1][2][3][4][5][6][7][8] |

| Other Names | N,N'-diaminourea, 4-aminosemicarbazide, Carbonyl dihydrazine, Hydrazine (B178648), carbonylbis-, Carbazic acid, hydrazide, Urea (B33335), N,N'-diamino-, 1,3-Diaminomocovina, Karbazid[2][3][4][7] |

| CAS Number | 497-18-7[1][2][7][9] |

| EC Number | 207-837-2[1][2][9] |

| UNII | W8V7FYY4WH[1][2] |

| ChEBI ID | CHEBI:61308[1][2] |

| PubChem CID | 73948[1] |

| Molecular Formula | CH6N4O[1][2][7][9] |

| SMILES | C(=O)(NN)NN[2] |

| InChI Key | XEVRDFDBXJMZFG-UHFFFAOYSA-N[1][2][7] |

Physicochemical Properties

This compound is a white, crystalline solid at room temperature.[3] It is highly soluble in water but largely insoluble in most organic solvents like ethanol (B145695), ether, and benzene.[1][3] The compound decomposes upon melting.[1][3]

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value |

| Molar Mass | 90.09 g/mol [1] (90.0845 g/mol also reported[7]) |

| Melting Point | 153–154 °C (decomposes)[1][3][10] |

| Density | 1.341 g/cm³[1] |

| Water Solubility | Very soluble[3][11] |

| pH (12% Solution) | 8.45 ± 1.25[8][9] |

| Acute Toxicity (LD50) | Intraperitoneal (mouse): 167 mg/kg; Intravenous (mouse): 120 mg/kg[4] |

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been established, primarily involving the reaction of a C1 precursor with hydrazine.[1]

Protocol 1: Synthesis from Urea and Hydrazine

This is a common industrial method for producing this compound.[1][3]

-

Reaction: OC(NH₂)₂ + 2 N₂H₄ → OC(N₂H₃)₂ + 2 NH₃

-

Procedure:

-

Treat urea with hydrazine.

-

The reaction produces this compound and ammonia (B1221849) gas.[1][3]

-

Further purification may be required to separate the product from unreacted starting materials.

-

Protocol 2: Synthesis from Dialkyl Carbonates and Hydrazine Hydrate (B1144303)

This method proceeds in two steps and is based on the nucleophilic attack of hydrazine on the electron-deficient carbon of the carbonate.[12] A common variation uses diethyl carbonate.[13][14]

-

Step 1: Formation of Alkyl Carbazate

-

React a di(lower alkyl) carbonate (e.g., diethyl carbonate or dimethyl carbonate) with hydrazine hydrate in a mole ratio of approximately 1:1.[14]

-

The reaction is conducted at a temperature below 80°C.[14]

-

Place 354g of diethyl carbonate (3.0 mols) and 388g of 85% hydrazine hydrate (6.6 mols) in a 1-liter round-bottomed flask.[13]

-

Shake the flask until a single phase is formed; the temperature will rise to about 55°C.[13]

-

Distill off the alcohol co-product (e.g., ethanol) to drive the reaction forward.[14] This distillation can be performed under vacuum.[14] For the diethyl carbonate method, heating is continued for 4 hours, collecting the distillate at a vapor temperature of 80-85°C.[13]

-

-

Step 2: Formation of this compound

-

Add an excess of hydrazine hydrate to the resulting alkyl carbazate.[12][14]

-

Heat the mixture. For methyl hydrazinicarboxylate, hydrazine hydrate (1.1 mol) is added at 70°C.[12] For ethyl carbazate, the mixture is heated at 64° to 77°C for 8 hours.[14]

-

Cool the reaction solution to induce crystallization of this compound. Cooling to 0°C[12] or 22°C[14] is effective.

-

Filter the crystalline product using a Büchner funnel.[12]

-

Wash the crude product with ethanol and dry under vacuum to obtain pure this compound.[12][13] Recrystallization from hot water followed by precipitation with ethanol can also be used for purification.[13]

-

Protocol 3: Synthesis from Methyl Ethyl Ketazine and Urea

This method presents an alternative route that avoids the direct use of hydrazine hydrate as a starting material.

-

Reaction: Methyl ethyl ketazine reacts with urea at a specified temperature.[15]

-

Procedure:

-

Combine methyl ethyl ketazine and urea, typically in a molar ratio of 2-3:1 (ketazine:urea).[15] The urea can be in a 25%-40% aqueous solution.[15]

-

Heat the mixture to drive the reaction.

-

The byproducts, ammonia and methyl ethyl ketone, can be recovered and recycled.[15]

-

The this compound product is separated from the mother liquor by centrifugation. The remaining solution can be reused in subsequent synthesis batches.[15]

-

Key Applications in Research and Industry

This compound's unique chemical properties make it a valuable compound in various fields.

-

Oxygen Scavenger: Its primary industrial use is as an oxygen scavenger in high-pressure boiler systems to prevent corrosion.[1][3][6][10] It is considered a safer alternative to the toxic and potentially carcinogenic hydrazine.[3][16] this compound reacts with dissolved oxygen to form water, nitrogen, and carbon dioxide, leaving no dissolved solids in the system.[4][10]

-

Precursor in Organic Synthesis: It serves as a crucial intermediate in the synthesis of pharmaceuticals, herbicides, plant growth regulators, and dyes.[1][3][11][17] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[18][19][20]

-

Drug Development: In the pharmaceutical industry, this compound's antioxidant properties make it a potential candidate for use in drug formulations to protect active pharmaceutical ingredients (APIs) from oxidative degradation.[21] The this compound motif is a key pharmacophore that can interact with biological targets.[18][20]

-

Polymer Chemistry: It is used as a curing agent for epoxide-type resins and as a cross-linking agent for elastic fibers.[1][3][6][17]

-

Other Applications: this compound is also used in the development of ammunition propellants, as a stabilizer in soaps, in photography, and as a formaldehyde (B43269) capture agent.[1][3][6][17]

Reaction Pathways and Mechanisms

The chemical reactivity of this compound is central to its applications. The following diagrams illustrate key reaction pathways.

Oxygen Scavenging Mechanism

This compound efficiently removes dissolved oxygen from water, which is critical for preventing corrosion in boiler systems.

Caption: Reaction of this compound with oxygen to form harmless byproducts.

Thermal Decomposition Pathway

At elevated temperatures, this compound undergoes decomposition. The decomposition products vary with temperature.

Caption: Thermal decomposition pathways of this compound at different temperatures.[4]

General Synthesis Workflow

This diagram outlines the generalized workflow for the synthesis of this compound from a C1 precursor and hydrazine, followed by purification.

Caption: A generalized workflow for the synthesis and purification of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CH6N4O | CID 73948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound | CAS 497-18-7 | Supplier | Connect Chemicals [connectchemicals.com]

- 6. gas-sensing.com [gas-sensing.com]

- 7. This compound [webbook.nist.gov]

- 8. irochemical.com [irochemical.com]

- 9. This compound,Carbohidrazida - IRO Water Treatment [irowater.com]

- 10. This compound As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]

- 11. This compound | 497-18-7 [chemicalbook.com]

- 12. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. EP0103400B1 - Process for making this compound - Google Patents [patents.google.com]

- 15. CN106674059A - Synthesis method of this compound - Google Patents [patents.google.com]

- 16. oxidationtech.com [oxidationtech.com]

- 17. nbinno.com [nbinno.com]

- 18. A Review on Synthesis of this compound Derivatives [ajgreenchem.com]

- 19. This compound: Biological Properties and Applications in Different Fields_Chemicalbook [chemicalbook.com]

- 20. ajgreenchem.com [ajgreenchem.com]

- 21. runxinchemicals.com [runxinchemicals.com]

An In-depth Technical Guide to the Physical Properties of Carbohydrazide Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrazide (CH₆N₄O), a white crystalline solid, is a versatile molecule with significant applications across various industries, including pharmaceuticals, water treatment, and as a precursor for energetic materials.[1][2][3] Its utility is intrinsically linked to its distinct physical and chemical properties. This technical guide provides a comprehensive overview of the core physical properties of this compound crystals, offering quantitative data, detailed experimental protocols for their determination, and a logical visualization of the interplay between these properties and their applications.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various scientific and industrial settings.

Data Presentation: Quantitative Physical Properties

| Property | Value | Units | Notes |

| Molecular Weight | 90.09[2] | g/mol | - |

| Melting Point | 150-154[1][2][4][5] | °C | Decomposes upon melting.[1][6] |

| Density | 1.341[2] | g/cm³ | - |

| Appearance | White crystalline powder or short columnar crystals[3][4][7] | - | - |

| Solubility in Water | Very soluble[1][3][7] | - | Dissolution is endothermic.[3][8] |

| Solubility in Organic Solvents | Largely insoluble[1][2][3] | - | Insoluble in ethanol, ether, and benzene.[2][3][4] |

Crystal Structure and Molecular Geometry

This compound crystallizes in the monoclinic system with the space group P2₁/c.[9] The molecule is nonplanar.[2][3] The core N-CO-N group is planar, with bond distances and angles similar to those in urea.[9] The two -NH-NH₂ groups adopt different conformations, described as cis, gauche and trans, antigauche.[9]

| Crystal System | Space Group | a | b | c | β | V | Z |

| Monoclinic[9][10] | P2₁/c[9] | 3.728(2)[9] | 8.841(3)[9] | 12.659(7)[9] | 109.1(1)[9] | 394.3[9] | 4[9] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound crystals.

Melting Point Determination

Principle: The melting point is determined by heating a sample and observing the temperature at which the solid-to-liquid phase transition occurs. Due to decomposition, a sharp melting point may not be observed; instead, a melting range and the onset of decomposition are noted.

Apparatus:

-

Melting point apparatus (e.g., capillary tube melting point apparatus)

-

Capillary tubes

-

Sample grinder (mortar and pestle)

-

Thermometer or digital temperature probe

Procedure:

-

Sample Preparation: A small amount of dry this compound crystals is finely ground into a powder.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the closed end.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes liquid are recorded as the melting range. Any signs of decomposition (e.g., gas evolution, color change) are also noted.

Density Measurement (Gas Pycnometry)

Principle: Gas pycnometry determines the true volume of a solid by measuring the pressure change of a known quantity of an inert gas (e.g., helium) in a calibrated chamber with and without the sample. The density is then calculated from the mass and the measured volume.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Sample cell

-

Helium gas supply

Procedure:

-

Calibration: The instrument is calibrated using a standard sphere of known volume.

-

Sample Preparation: A known mass of this compound crystals is accurately weighed using an analytical balance.

-

Measurement: The weighed sample is placed in the sample cell, which is then sealed in the pycnometer.

-

Analysis: The analysis is initiated, and the instrument automatically purges the chamber with helium gas and performs a series of pressure measurements to determine the sample volume.

-

Calculation: The density is calculated by the instrument's software using the formula: Density = Mass / Volume.

Solubility Determination (Qualitative)

Principle: A qualitative assessment of solubility is performed by observing the dissolution of a solute in a solvent at a given temperature.

Apparatus:

-

Test tubes

-

Spatula

-

Vortex mixer or stirring rod

-

Selection of solvents (e.g., water, ethanol, ether, benzene)

Procedure:

-

Solvent Dispensing: A fixed volume (e.g., 3 mL) of the desired solvent is added to a test tube.

-

Solute Addition: A small, pre-weighed amount (e.g., 10 mg) of this compound is added to the solvent.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or stirring rod for a set period (e.g., 1-2 minutes).

-

Observation: The solution is visually inspected to determine if the solid has completely dissolved. The results are recorded as "soluble," "sparingly soluble," or "insoluble."

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

Principle: Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms within a crystal lattice by analyzing the diffraction pattern of X-rays passing through a single crystal.

Apparatus:

-

Single-crystal X-ray diffractometer

-

X-ray source (e.g., Cu Kα radiation)

-

Goniometer

-

Detector

-

Microscope for crystal mounting

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and molecular geometry.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)

Principle: TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and decomposition.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in a TGA or DSC sample pan.

-

TGA Analysis: The sample is heated in the TGA under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). The mass loss is recorded as a function of temperature.

-

DSC Analysis: The sample is heated in the DSC under a controlled atmosphere at a constant heating rate. The heat flow is measured relative to an empty reference pan. The resulting thermogram shows endothermic (melting) and exothermic (decomposition) events.

Mandatory Visualization

The following diagram illustrates the logical relationship between the fundamental physical properties of this compound and its primary applications.

References

- 1. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound| CAS 497-18-7 Raw Material [jnforeverchem.com]

- 5. 497-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | CAS 497-18-7 | Supplier | Connect Chemicals [connectchemicals.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. This compound | 497-18-7 [chemicalbook.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Carbohydrazide as an Oxygen Scavenger in Boilers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of carbohydrazide as an effective oxygen scavenger in boiler systems. This document details its mechanism of action, advantages over traditional chemicals, and protocols for its application and performance evaluation.

Introduction